N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide
Description
N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a quinoxaline core substituted with a 2-ethoxyphenylamino group at position 3 and a 4-methylbenzenesulfonamide moiety at position 2. Quinoxaline derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-[3-(2-ethoxyanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-3-30-21-11-7-6-10-20(21)26-22-23(25-19-9-5-4-8-18(19)24-22)27-31(28,29)17-14-12-16(2)13-15-17/h4-15H,3H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGVJARGUDCVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones. The resulting quinoxaline intermediate is then subjected to further functionalization to introduce the ethoxyphenyl and sulfonamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its antitumor and antimicrobial properties. Quinoxaline derivatives have shown to inhibit various cancer cell lines and possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. In particular, studies have indicated that this compound may act as an inhibitor of specific enzymes involved in cancer progression, such as phosphatidylinositol 3-kinase (PI3K), which plays a crucial role in cell signaling pathways associated with malignancies .
Biological Research
Research has demonstrated that N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide can modulate biological pathways by interacting with cellular receptors and enzymes. Its ability to inhibit tyrosine kinases has been linked to the disruption of signaling pathways that promote cancer cell growth . Additionally, the compound's structural features allow it to engage in hydrogen bonding and π-π stacking interactions, enhancing its efficacy as a drug candidate .
Material Science
In materials science, this compound serves as a building block for synthesizing novel materials with specific electronic properties. Its sulfonamide group can facilitate interactions with various substrates, making it useful in the development of organic semiconductors and sensors.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of this compound on human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, attributed to the compound's ability to induce apoptosis through the activation of caspases . The study concluded that this compound holds promise as a lead structure for developing new anticancer agents.
Case Study 2: Antimicrobial Efficacy
Another research project focused on evaluating the antimicrobial properties of this quinoxaline derivative against various bacterial strains. The findings revealed that the compound exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections . The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s uniqueness lies in its combination of a 2-ethoxyphenylamino substituent and a 4-methylbenzenesulfonamide group. Below is a comparative analysis with structurally related compounds:
Key Comparative Insights:
Substituent Effects :
- Electron-donating groups (e.g., ethoxy, methoxy) : Improve solubility and pharmacokinetics but may reduce metabolic stability .
- Electron-withdrawing groups (e.g., chloro) : Enhance target binding via increased electrophilicity but may reduce bioavailability .
- Linker diversity : Thioureido derivatives (e.g., compound 9) show superior cytotoxicity compared to simple sulfonamides, likely due to improved DNA intercalation .
Biological Activity :
- The target compound’s ethoxyphenyl group may offer a balance between solubility (from ethoxy) and target affinity (from aromatic stacking), contrasting with the chloro-substituted analog’s stronger electrophilic interactions .
- Benzothiadiazole-containing analogs () exhibit enhanced bioactivity due to their planar heterocyclic core, which is absent in the target compound .
Synthetic Complexity: The target compound’s synthesis likely parallels that of N-[3-(3-chloroanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide, involving sulfonation and nucleophilic substitution under controlled conditions .
Biological Activity
N-{3-[(2-ethoxyphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide is a complex organic compound belonging to the quinoxaline derivatives, which are known for their diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an anticancer agent, its mechanism of action, and relevant case studies.
- Molecular Formula : C22H20N4O3S
- Molecular Weight : 420.5 g/mol
- IUPAC Name : N-[3-(2-ethoxyphenylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
- SMILES Notation : CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=C(C=C4)OC
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which include:
- Enzyme Inhibition : It has been shown to inhibit various enzymes such as tyrosine kinases, which are crucial in cell signaling pathways related to cancer cell proliferation.
- Apoptosis Induction : Compounds within the quinoxaline family have demonstrated the ability to induce apoptosis in cancer cells, disrupting their growth and survival mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoxaline derivatives, including this compound. For instance:
Case Study: In Vitro Anticancer Activity
A study evaluated the efficacy of various quinoxaline derivatives against tumor cell lines, including HCT116 (colon carcinoma), HepG2 (liver carcinoma), and MCF-7 (breast adenocarcinoma). The results indicated:
| Compound ID | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| VIIIc | HCT116 | 4.4 | Apoptosis induction |
| VIIIa | HepG2 | 5.3 | Cell cycle arrest |
| VIIb | MCF-7 | >10 | Minimal activity |
These findings suggest that compounds structurally similar to this compound exhibit significant cytotoxic effects on cancer cells, warranting further investigation into their therapeutic potential .
Structure–Activity Relationship (SAR)
The structural modifications in quinoxaline derivatives significantly influence their biological activity. The introduction of various substituents on the quinoxaline ring can enhance or diminish their anticancer properties. For instance, the presence of an ethoxy group has been linked to improved solubility and bioavailability, which are critical for effective drug action.
Q & A
Advanced Research Question
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) versus chlorinated solvents (dichloromethane) to assess reaction rates and yields. DMF often improves solubility of intermediates .
- Catalyst Selection : Test bases (e.g., triethylamine vs. pyridine) for nucleophilic substitution efficiency. Triethylamine reduces side-product formation in sulfonamide coupling .
- Temperature Gradients : Use controlled heating (e.g., reflux at 80°C vs. room temperature) to accelerate reactions while avoiding decomposition .
How can contradictory biological activity data be resolved?
Advanced Research Question
- Comparative Assays : Replicate studies using standardized enzyme inhibition assays (e.g., kinase or phosphatase targets) under identical buffer conditions (pH 7.4, 25°C) .
- Purity Verification : Ensure compound purity (>95% via HPLC) to rule out impurities affecting activity .
- Structural Analogues : Synthesize derivatives (e.g., substituent variations on the quinoxaline ring) to isolate structure-activity relationships (SAR) .
What reaction mechanisms and byproducts are associated with this compound?
Advanced Research Question
- Substitution Reactions : The sulfonamide group acts as a leaving site for nucleophilic attack, forming derivatives (e.g., with amines or thiols). Monitor by TLC and LC-MS for byproduct detection .
- Oxidation Pathways : Exposure to HO or mCPBA may oxidize the sulfonamide to sulfoxides; characterize products via IR (S=O stretch at ~1050 cm) .
- Degradation Studies : Accelerated stability testing (40°C/75% RH) identifies hydrolytic degradation products, analyzed via HPLC-MS .
How can computational modeling predict biological interactions?
Advanced Research Question
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to kinase domains (e.g., PI3K or EGFR). Validate with experimental IC values from enzyme assays .
- QSAR Modeling : Corrogate substituent effects (e.g., ethoxy vs. methoxy groups) with activity data to design optimized analogues .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .
What analytical methods determine solubility and stability?
Basic Research Question
- Solubility Profiling : Shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification (λmax ~280 nm) .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (>200°C indicates thermal stability) .
- Photostability : Expose to UV light (300–400 nm) and monitor degradation via HPLC .
How to investigate enzymatic inhibition mechanisms?
Advanced Research Question
- Kinetic Studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition using varying substrate concentrations .
- Fluorescence Quenching : Track binding to enzyme active sites via tryptophan fluorescence emission shifts .
- X-ray Crystallography : Resolve co-crystal structures with target enzymes (e.g., PI3Kγ) to map binding interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
